Product packaging for (-)-Ipratropine(Cat. No.:CAS No. 141197-27-5)

(-)-Ipratropine

Cat. No.: B1177259
CAS No.: 141197-27-5
M. Wt: 332.5 g/mol
InChI Key: OEXHQOGQTVQTAT-PPAWOBCPSA-N
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Description

(-)-Ipratropine, widely known in its salt form as Ipratropium bromide, is a potent and competitive muscarinic acetylcholine receptor (mAChR) antagonist . As a quaternary ammonium derivative of atropine, it is structurally designed to be poorly absorbed across biological membranes, which minimizes systemic exposure and confines its action to the site of administration, making it an invaluable tool for localized research . Its primary research value lies in the study of obstructive pulmonary diseases. By blocking muscarinic receptors in the airway smooth muscle, it inhibits acetylcholine-induced bronchoconstriction, leading to bronchodilation . This mechanism is fundamental for investigating cholinergic control of airway tone and modeling diseases like chronic obstructive pulmonary disease (COPD) and asthma . Furthermore, its anti-secretory properties, achieved through the local inhibition of glandular secretions in the nasal mucosa, make it a useful compound for studying rhinorrhea (runny nose) in the context of allergic rhinitis and the common cold . The compound has a rapid onset of action and a duration of effect of several hours, allowing for sustained experimental observation . Researchers also utilize this compound to explore the pharmacological effects of anticholinergic agents without the significant central nervous system side effects associated with other anticholinergics, due to its limited ability to cross the blood-brain barrier . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Ipratropium acts as an antagonist of the muscarinic acetylcholine receptor. This effect produces the inhibition of the parasympathetic nervous system in the airways and hence, inhibit their function. The function of the parasympathetic system in the airway is to generate bronchial secretions and constriction and hence, the inhibition of this action can lead to bronchodilation and fewer secretions. At the cellular level, the diameter of the airways is controlled by the release of acetylcholine into the muscle cells causing them to contract and producing a narrow airway. Thus administration of ipratropium stops the activity of acetylcholine in the smooth muscle preventing the contraction and producing relaxed airways.

CAS No.

141197-27-5

Molecular Formula

C20H30NO3+

Molecular Weight

332.5 g/mol

IUPAC Name

[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C20H30NO3/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15/h4-8,14,16-19,22H,9-13H2,1-3H3/q+1/t16-,17+,18?,19-,21?/m1/s1

InChI Key

OEXHQOGQTVQTAT-PPAWOBCPSA-N

Isomeric SMILES

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3)C

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C

boiling_point

Decomposes at 230 ºC

solubility

Freely soluble

Synonyms

8-Azoniabicyclo[3.2.1]octane, 3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-, [3(S)-(endo,syn)]-

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of Ipratropine

Biosynthetic Precursors and Pathways of the Tropane (B1204802) Core

The fundamental bicyclic tropane ring system, present in alkaloids like atropine (B194438) and scopolamine, is synthesized in plants through a well-established biosynthetic pathway.

The biosynthesis of the tropane ring is initiated from the amino acids L-ornithine or L-arginine. nih.govpnas.orgbohrium.comresearchgate.net These amino acids serve as precursors to the polyamine putrescine. pnas.orgresearchgate.netneu.edu.tr Putrescine is a key intermediate and is subsequently N-methylated, a step generally considered the first committed step in tropane alkaloid production. pnas.org

Following the formation of N-methylputrescine (derived from ornithine or arginine), a series of enzymatic transformations leads to the formation of tropinone (B130398), which contains the characteristic 8-azabicyclo[3.2.1]octane tropane core. msu.edu Tropinone is a substrate for two stereospecific reductases: tropinone reductase I (TR-I) and tropinone reductase II (TR-II). nih.gov TR-I catalyzes the reduction of tropinone to tropine (B42219) (3α-tropanol), while TR-II reduces tropinone to pseudotropine (3β-tropanol). nih.gov Tropine is the alcohol component found in hyoscyamine (B1674123) and atropine. nih.govuomustansiriyah.edu.iq

The other key component of atropine, tropic acid, is formed from the primary metabolite phenylalanine. neu.edu.trmsu.edu This involves the conversion of phenylalanine to phenyllactic acid, followed by an intramolecular rearrangement to yield tropic acid. msu.eduuomustansiriyah.edu.iq

The esterification of tropine with (-)-tropic acid yields (-)-hyoscyamine. uomustansiriyah.edu.iq Atropine, a common starting material for ipratropine synthesis, is the racemate of (-)-hyoscyamine and (+)-hyoscyamine. nih.govuomustansiriyah.edu.iq

Ornithine and Related Amino Acid Precursors

Chemical Synthesis Methodologies

While the tropane core is biosynthesized in plants, the production of (-)-Ipratropine primarily relies on the chemical modification of naturally occurring tropane alkaloids, particularly atropine.

The synthesis of ipratropine bromide typically starts with atropine or noratropine (B1679849). firsthope.co.in Atropine, possessing an N-methyl group, requires a modification of its nitrogen atom to introduce the N-isopropyl group and the quaternary positive charge characteristic of ipratropine. firsthope.co.inrsc.org This process involves the removal of the N-methyl group (N-demethylation) to yield noratropine, followed by N-alkylation with an isopropyl group and quaternization. rsc.orgrsc.org

The crucial step in the synthesis of ipratropine from noratropine is the quaternization reaction with isopropyl bromide. firsthope.co.inrsc.org Noratropine, which lacks the N-methyl group of atropine, is reacted with isopropyl bromide to introduce the isopropyl substituent onto the nitrogen atom, simultaneously forming the quaternary ammonium (B1175870) center. firsthope.co.inrsc.org This reaction results in the formation of N-isopropyl-noratropine, which is then quaternized with methyl bromide to yield ipratropium (B1672105) bromide. rsc.orgrsc.org Direct quaternization of atropine with isopropyl bromide would lead to an isomeric mixture. rsc.orgrsc.org

The quaternization reaction can be carried out in the presence of an inert organic solvent such as acetonitrile (B52724), toluene, chloroform (B151607), or acetone, or even without a solvent. google.com Suitable temperatures for this reaction can range from 0°C up to the boiling point of the reaction mixture. google.com

In the synthesis of ipratropium bromide from noratropine, methyl bromide is used in the final quaternization step after noratropine has been alkylated with isopropyl bromide to form N-isopropyl-noratropine. rsc.orgrsc.org This reaction adds a methyl group to the nitrogen, resulting in the quaternary ammonium salt, ipratropium bromide, with the N-isopropyl and N-methyl substituents typically in axial and equatorial positions, respectively. rsc.orgrsc.org

Quaternization Reaction with Isopropyl Bromide

Total Synthesis Approaches of Key Intermediates

The total synthesis of this compound involves the preparation of the tropane core (tropine) and the tropic acid side chain.

Tropine, a tropane derivative with a hydroxyl group at the third carbon, is a crucial intermediate. It can be obtained through the hydrolysis of naturally occurring tropane alkaloids like atropine or via total synthesis routes. wikipedia.org A notable total synthesis of the tropane core, tropinone, was achieved by Robert Robinson in 1917. This classic biomimetic synthesis utilized simple reactants: succinaldehyde, methylamine, and acetonedicarboxylic acid. wikipedia.orgresearchgate.net The reaction, often referred to as a "double Mannich" reaction, forms the bicyclic tropinone structure in a single step, particularly when using acetonedicarboxylic acid or its salts. wikipedia.orgbris.ac.ukbris.ac.uk An improved yield of approximately 90% for tropinone synthesis has been reported under buffered conditions. bris.ac.uk Tropinone can then be converted to tropine through reduction. Catalytic hydrogenation of tropinone in a suitable organic solvent, such as ethanol (B145695), in the presence of a metal catalyst (e.g., Raney nickel) can yield tropine with a low pseudotropine content. google.com

Tropic acid, with the IUPAC name 3-hydroxy-2-phenylpropanoic acid, is another essential precursor. wikipedia.org It is a chiral substance and is used in the synthesis of atropine and hyoscyamine. wikipedia.org One method for preparing tropic acid involves the Ivanov reaction between phenylacetic acid and formaldehyde. wikipedia.org This approach utilizes a Grignard reagent, such as isopropyl magnesium chloride, to form the dianion of phenylacetic acid, which then reacts with formaldehyde. wikipedia.orgchemicalbook.com Hydrolysis of the resulting complex yields tropic acid. chemicalbook.com Other methods for tropic acid synthesis exist, including routes starting from acetophenone. bris.ac.ukwikipedia.org

Synthesis of Tropine

Electrochemical N-Demethylation for Noratropine Synthesis

N-demethylation of tropane alkaloids to their nortropane derivatives is a key step in the semi-synthesis of important therapeutic agents like ipratropium or oxitropium (B1233792) bromide. rsc.orgrsc.org An efficient and selective electrochemical N-demethylation method for tropane alkaloids has been developed. rsc.orgrsc.org This method allows for the synthesis of nortropanes, such as noratropine, which are intermediates for the semi-synthesis of ipratropium bromide. rsc.orgrsc.org The electrochemical synthesis is performed in a simple batch cell using a porous glassy carbon electrode and proceeds at room temperature in a single step in a mixture of ethanol or methanol (B129727) and water. rsc.orgrsc.org

Mechanistic studies of the electrochemical N-demethylation of tropane alkaloids indicate that the reaction proceeds via the formation of an iminium intermediate. rsc.orgrsc.org This intermediate is subsequently converted by water acting as a nucleophile. rsc.orgrsc.org This proposed mechanism is similar to the in vivo metabolic N-dealkylation pathway for many amine-containing drugs catalyzed by Cytochrome P450 enzymes, which also involves iminium intermediate formation that can be trapped by a nucleophile. rsc.org The formation of the iminium intermediate during electrochemical oxidation is facilitated by a high pH in the solution (pH = 10–12) when using the free amine form of tropane alkaloids. nih.gov The iminium intermediate can be trapped, for instance, by cyanide ions, leading to the formation of N-nitrilo noratropine in the case of noratropine synthesis. nih.gov

The electrochemical N-demethylation method aligns with several green chemistry principles. rsc.orgresearchgate.netsemanticscholar.org It avoids the use of hazardous oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), toxic solvents like chloroform, and metal-based catalysts, which are often required in traditional N-demethylation methods. rsc.orgrsc.orgsemanticscholar.org The reaction is conducted at room temperature in a water-alcohol co-solvent system, which is generally considered more environmentally friendly than many organic solvents. rsc.orgrsc.orgsemanticscholar.org The method's efficiency and selectivity often result in cleaner reaction mixtures, potentially reducing the need for extensive purification steps like chromatography, thus minimizing waste generation. rsc.orgrsc.orgnih.govsemanticscholar.org This aligns with the green chemistry principle of preventing waste. sigmaaldrich.comyale.edu

Iminium Intermediate Formation

Stereochemical Considerations in Synthesis

Stereochemistry plays a significant role in the synthesis and biological activity of tropane alkaloids, including this compound. The tropane core itself contains chiral centers at C-1 and C-5, but tropine, with a plane of symmetry, is an optically inactive meso compound. nih.gov The stereochemistry of the tropic acid moiety, specifically the carbon bearing the hydroxyl group, introduces a chiral center into the molecule. bris.ac.ukwikipedia.org While tropic acid exists as a racemic mixture (DL-tropic acid), the biological activity of tropane alkaloids like atropine (a racemate of hyoscyamine) and (-)-hyoscyamine is often linked to specific enantiomers. wikipedia.orgnih.gov

Molecular Pharmacology and Mechanism of Action of this compound

This compound, a synthetic quaternary ammonium derivative of atropine, functions as a muscarinic acetylcholine (B1216132) receptor antagonist. Its pharmacological effects are primarily mediated through the inhibition of the parasympathetic nervous system in the airways, leading to bronchodilation and reduced secretions. drugbank.com This action is achieved by blocking the binding of acetylcholine to muscarinic receptors located on airway smooth muscle and submucosal glands. drugbank.comnih.gov

Muscarinic Acetylcholine Receptor Interactions

Ipratropine exerts its therapeutic effects by interacting with muscarinic acetylcholine receptors (mAChRs). These G-protein coupled receptors are key players in the parasympathetic nervous system and are activated by the neurotransmitter acetylcholine. ed.ac.uk In the airways, three main subtypes of muscarinic receptors have been identified: M1, M2, and M3. nih.govatsjournals.org

Antagonistic Action at Muscarinic Receptors

Ipratropine acts as a non-selective competitive antagonist at muscarinic acetylcholine receptors. drugbank.comnih.goversnet.org By binding to these receptors, it prevents acetylcholine from exerting its effects, thereby inhibiting cholinergic neurotransmission. drugbank.com This blockade disrupts the signaling pathways that would normally lead to smooth muscle contraction and increased glandular secretions in the airways. drugbank.com

Receptor Subtype Binding Affinity and Selectivity Profile

Ipratropine is generally considered a non-selective muscarinic antagonist, demonstrating affinity for multiple muscarinic receptor subtypes. nih.goversnet.orgnih.gov Studies have shown that ipratropium bromide binds to M1, M2, and M3 receptors with comparable affinities. ersnet.orgnih.gov For instance, reported IC50 values for ipratropium bromide are in the low nanomolar range across these subtypes, such as 2.9 nM for M1, 2 nM for M2, and 1.7 nM for M3 receptors. medchemexpress.com While some studies suggest a slight preference or higher affinity for M3 receptors compared to M1 and M2, ipratropine is broadly characterized by its lack of significant selectivity among the M1, M2, and M3 subtypes. nih.gov

Table 1: Ipratropium Bromide Binding Affinity (IC50) for Muscarinic Receptor Subtypes

Receptor SubtypeIC50 (nM)
M12.9
M22.0
M31.7

Data Source: medchemexpress.com

M2 receptors are located on postganglionic cholinergic nerve endings and function as inhibitory autoreceptors. nih.govnih.goversnet.org Their activation by acetylcholine leads to a reduction in further acetylcholine release, serving as a negative feedback mechanism. nih.govnih.goversnet.org Ipratropine, being a non-selective antagonist, blocks these presynaptic M2 autoreceptors. nih.govbiorxiv.org Blockade of M2 autoreceptors can theoretically lead to increased acetylcholine release from nerve terminals, which might partially counteract the bronchodilatory effect mediated by M3 receptor blockade. mdpi.comersnet.org However, in patients with stable chronic obstructive pulmonary disease (COPD), the M2 autoreceptor appears to function normally. nih.gov

M3 receptors are predominantly found on airway smooth muscle cells and submucosal glands. nih.goversnet.org Activation of M3 receptors is responsible for mediating bronchoconstriction and mucus secretion. nih.goversnet.org The antagonism of M3 receptors by ipratropine is the primary mechanism by which it produces bronchodilation and reduces mucus production. drugbank.comnih.gov The duration of action of muscarinic antagonists is influenced by their dissociation kinetics from the receptor. ersnet.org Ipratropine is characterized by a relatively rapid dissociation from M3 receptors compared to some other anticholinergic agents like tiotropium (B1237716). nih.goversnet.orgnih.govcore.ac.ukpsu.edu The off-rate for [3H]-ipratropium from the human M3 receptor has been reported to be around 0.044 to 0.07 min⁻¹. nih.gov This faster dissociation contributes to its shorter duration of action compared to long-acting muscarinic antagonists. ed.ac.ukersnet.orgresearchgate.net

Comparative Receptor Binding Kinetics with Analogues (e.g., Tiotropium, Glycopyrrolate)

Comparing the receptor binding kinetics of ipratropine with other muscarinic antagonists like tiotropium and glycopyrrolate (B1671915) reveals distinct profiles, particularly concerning dissociation rates. While ipratropium, glycopyrrolate, and tiotropium all bind to muscarinic receptors with high affinity in the nanomolar range, their dissociation kinetics differ significantly. nih.govresearchgate.net

Tiotropium is known for its slow dissociation from M3 receptors, which contributes to its long duration of action. atsjournals.orgersnet.orgnih.govpsu.edu Glycopyrrolate also shows a slower dissociation profile from human airway muscarinic receptors compared to ipratropine. nih.gov Studies have shown that ipratropium dissociates much more rapidly from both M2 and M3 receptors than tiotropium and aclidinium. ersnet.orgcore.ac.uk For instance, the residence half-life of [3H]-ipratropium at the M3 receptor is significantly shorter than that of [3H]-tiotropium. ed.ac.uknih.govcore.ac.uk

Table 2: Comparative Dissociation Half-lives (t½) from Human Muscarinic Receptors

CompoundM2 Receptor t½ (minutes)M3 Receptor t½ (minutes)
IpratropiumRapid (e.g., ~11)Relatively fast (~0.26 h or ~11 minutes to ~0.044-0.07 min⁻¹ off-rate) ed.ac.uknih.gov
GlycopyrrolateDissociates more rapidly from M2 than M3 scienceopen.comSlower than ipratropium nih.gov
TiotropiumFaster than M3 ed.ac.ukatsjournals.orgersnet.orgSlow (~27-35 h or ~212 minutes) ed.ac.ukatsjournals.orgnih.govpsu.edu

Note: Dissociation half-lives can vary depending on the experimental model and methodology used. The values provided are indicative of the relative differences in dissociation rates.

The more rapid dissociation of ipratropine from muscarinic receptors, particularly the M3 subtype, is a key factor contributing to its classification as a short-acting muscarinic antagonist (SAMA), in contrast to long-acting muscarinic antagonists (LAMAs) like tiotropium and glycopyrrolate which exhibit slower dissociation kinetics and thus a longer duration of action. ed.ac.ukersnet.orgpsu.eduresearchgate.netdovepress.com

Molecular Pharmacology and Mechanism of Action of Ipratropine

Cellular Signaling Pathways Modulation

The binding of acetylcholine to muscarinic receptors, particularly the M3 subtype, triggers intracellular signaling cascades that ultimately lead to smooth muscle contraction and increased glandular secretion ersnet.org. (-)-Ipratropine, by blocking these receptors, interrupts these pathways.

Inhibition of Cyclic Guanosine (B1672433) Monophosphate (cGMP) Production

One of the key signaling pathways modulated by this compound involves cyclic guanosine monophosphate (cGMP). Acetylcholine binding to muscarinic receptors activates guanylate cyclase, an enzyme that catalyzes the production of cGMP . Elevated levels of cGMP in smooth muscle cells promote contraction wikipedia.org. By blocking muscarinic receptors, this compound prevents the increase in intracellular cGMP concentration that would otherwise be induced by acetylcholine wikipedia.orgnih.govdrugs.comconsensus.app. This reduction in cGMP levels contributes to the relaxation of airway smooth muscle wikipedia.orgnih.gov.

Research findings highlight the role of cGMP in smooth muscle tone. The enzyme guanylate cyclase, responsible for cGMP synthesis, is activated by parasympathetic or cholinergic stimulation . Ipratropium (B1672105) suppresses the synthesis of cGMP, leading to diminished levels of calcium and calcium calmodulin complexes in smooth muscles biorxiv.orgbiorxiv.org.

Modulation of Smooth Muscle Contraction at a Cellular Level

At the cellular level, the diameter of the airways is regulated by the contraction and relaxation of smooth muscle cells drugbank.comkcl.ac.uk. Acetylcholine released from parasympathetic nerves binds to muscarinic receptors on these muscle cells, causing them to contract and narrow the airway drugbank.compatsnap.com. This compound stops the activity of acetylcholine on smooth muscle, thereby preventing contraction and promoting relaxed airways drugbank.com.

The mechanism involves the inhibition of the increase in intracellular calcium concentration that is typically caused by the interaction of acetylcholine with the muscarinic receptor on bronchial smooth muscle hres.ca. This calcium release is mediated by a second messenger system involving inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) hres.caresearchgate.net. By blocking the muscarinic receptor, this compound prevents the activation of this pathway, leading to decreased intracellular calcium and subsequent smooth muscle relaxation biorxiv.orgbiorxiv.org.

Studies have shown that the decreased intracellular concentration of cGMP resulting from muscarinic receptor blockade likely contributes to the decreased contractility of smooth muscle in the lung wikipedia.org. This effect on intracellular calcium and cGMP levels is central to the bronchodilatory action of this compound biorxiv.orgbiorxiv.org.

Data regarding the effect of this compound on smooth muscle contraction can be illustrated as follows:

StimulusThis compound PresenceEffect on Smooth Muscle ContractionUnderlying MechanismSource
AcetylcholineAbsentContractionAcetylcholine binds to muscarinic receptors, increasing intracellular Ca²⁺ and cGMP. drugbank.comhres.ca
AcetylcholinePresentInhibition of ContractionThis compound blocks muscarinic receptors, preventing increases in intracellular Ca²⁺ and cGMP. wikipedia.orgdrugbank.comnih.govdrugs.comconsensus.apphres.ca
Parasympathetic/Cholinergic StimulationAbsentContractionActivation of guanylate cyclase, increased cGMP.
Parasympathetic/Cholinergic StimulationPresentInhibition of ContractionSuppression of cGMP synthesis. biorxiv.orgbiorxiv.org

Effects on Parasympathetic Nervous System Function in Airway Physiology

The parasympathetic nervous system is the primary regulator of bronchomotor tone in healthy airways ersnet.org. Vagal efferent pathways release acetylcholine, which acts on muscarinic receptors in the airways, leading to bronchoconstriction and increased mucus secretion drugbank.compatsnap.comersnet.org. In conditions like chronic obstructive pulmonary disease (COPD) and asthma, there is often increased cholinergic tone, contributing to airflow limitation ersnet.org.

This compound, as a muscarinic receptor antagonist, inhibits the effects of acetylcholine released from the vagus nerve drugbank.comdrugs.comhres.ca. This inhibition of the parasympathetic nervous system at the level of the airway leads to bronchodilation drugbank.com. By blocking these receptors, this compound counteracts the bronchoconstrictive action mediated by vagal nerve activation . This results in the relaxation of bronchial airways, which helps to reverse the narrowing associated with symptoms like wheezing and chest tightness drugbank.com.

Furthermore, the parasympathetic system also stimulates bronchial secretions drugbank.com. By inhibiting this action, this compound can lead to fewer secretions drugbank.com. The bronchodilation achieved by this compound is primarily a local effect within the airways due to its poor systemic absorption drugbank.comnih.govdrugs.comhres.ca.

Research indicates that this compound provides protection against bronchospasm induced by acetylcholine or methacholine (B1211447) challenge in laboratory experiments . This highlights its effectiveness in antagonizing cholinergic-mediated airway constriction .

Parasympathetic Effect in AirwaysEffect of this compoundOutcomeSource
BronchoconstrictionInhibitionBronchodilation drugbank.compatsnap.comconsensus.apphres.ca
Increased Mucus SecretionInhibitionReduced Secretions drugbank.compatsnap.com
Vagal Reflexes Leading to BronchoconstrictionInhibitionCounteraction of Constriction drugbank.comdrugs.comhres.ca

Structure Activity Relationships Sar and Design of Novel Derivatives

Key Pharmacophoric Elements Driving Activity

A pharmacophore model for muscarinic antagonists like ipratropium (B1672105) typically includes a hydrogen bond donor, a hydrogen bond acceptor, a positive ionizable group, and a hydrophobic region. researchgate.net These features are embodied in the distinct chemical moieties of the (-)-Ipratropium molecule.

The quaternary ammonium (B1175870) group is a cornerstone of (-)-Ipratropium's structure and function. firsthope.co.in This positively charged nitrogen atom, resulting from the addition of an isopropyl group to the nitrogen of the parent compound, atropine (B194438), is crucial for its activity as a muscarinic antagonist. wikipedia.orgresearchgate.net

This structural feature renders the molecule highly polar, which in turn limits its ability to cross lipid membranes, such as the blood-brain barrier. wikipedia.orgnih.govnps.org.au This localization of its action to the respiratory tract when inhaled minimizes systemic anticholinergic side effects. drugbank.comnps.org.aupatsnap.com The presence of this charged group is also vital for the molecule's interaction with the muscarinic receptors. drugbank.com The cationic head is a key feature for binding to the receptor site.

The tropine (B42219) (or tropane) skeleton is a bicyclic chemical ring system that is fundamental to the antimuscarinic activity of (-)-Ipratropium. firsthope.co.ininhn.org This rigid structure serves as a scaffold, correctly positioning the other functional groups for optimal interaction with the muscarinic receptor. firsthope.co.in The tropane (B1204802) ring system can be seen as a condensation of a piperidine (B6355638) and a pyrrolidine (B122466) ring, sharing a nitrogen atom. inhn.org Modifications to this moiety can drastically alter the drug's affinity and selectivity for different muscarinic receptor subtypes. firsthope.co.in

Similar to its precursor atropine, (-)-Ipratropium contains an ester linkage that is critical for its binding to the muscarinic receptor. firsthope.co.in This ester is formed between the tropine base and tropic acid. researchgate.net The ester group is considered one of the most potent options at this position for antimuscarinic activity. gpatindia.com However, this linkage is susceptible to hydrolysis, particularly in alkaline conditions (pH > 4), which can lead to the formation of inactive metabolites, tropic acid and a tropine derivative. nih.govresearchgate.nethres.ca This chemical instability underscores the importance of proper formulation and storage.

The presence of an aromatic ring, specifically the phenyl group from the tropic acid portion of the molecule, is essential for potent receptor binding. firsthope.co.in This aromatic ring contributes to the binding affinity through π-π stacking interactions with aromatic residues within the binding site of the muscarinic receptor. nih.gov This interaction helps to anchor the molecule in the receptor pocket, thereby increasing its potency as an antagonist. firsthope.co.in

Importance of the Ester Linkage

Design and Synthesis of Analogues and Derivatives

The development of novel derivatives of (-)-Ipratropium has been driven by the goal of improving its therapeutic profile, particularly its selectivity for specific muscarinic receptor subtypes.

(-)-Ipratropium is a non-selective muscarinic antagonist, meaning it blocks M1, M2, and M3 receptors with similar affinity. wikipedia.orgnih.gov While M1 and M3 receptor blockade in the airways is desirable for bronchodilation, the blockade of presynaptic M2 autoreceptors can counteract this effect by increasing acetylcholine (B1216132) release. nih.govmdpi.com Therefore, a key strategy in designing new analogues is to enhance selectivity for M3 and M1 receptors over M2 receptors. mdpi.com

One approach involves modifying the ester side chain. For instance, the development of tiotropium (B1237716), which is structurally related to ipratropium, achieved functional M3 selectivity. nih.gov Tiotropium has a higher affinity for all muscarinic receptor subtypes compared to ipratropium, but it dissociates much more slowly from M3 receptors than from M2 receptors. nih.govmdpi.com This kinetic selectivity is attributed to the presence of two thiophene (B33073) rings in its structure. biorxiv.org

Another strategy focuses on creating molecules that are selective positive allosteric modulators (PAMs) of antagonists. These PAMs can enhance the binding of a non-selective antagonist to a specific receptor subtype, thereby conferring selectivity. pnas.org

Furthermore, research into compounds like revatropate (B1680566), a selective M1 and M3 antagonist, has shown promise in providing bronchodilation with potentially fewer side effects than non-selective agents. nih.gov Studies comparing revatropate to ipratropium have demonstrated similar efficacy in improving airway function. nih.gov

The synthesis of new derivatives often starts from noratropine (B1679849), the N-demethylated form of atropine. rsc.org This intermediate allows for the introduction of different alkyl groups at the nitrogen atom, leading to a variety of quaternary ammonium compounds with potentially altered selectivity and duration of action. researchgate.netrsc.org

Development of Longer-Acting Antimuscarinics from Ipratropine Scaffold

The development of inhaled antimuscarinic agents for chronic obstructive pulmonary disease (COPD) has evolved from short-acting agents (SAMAs) like ipratropium to long-acting and ultra-long-acting muscarinic antagonists (LAMAs and ULABAs). nih.gov Ipratropium, a quaternary ammonium derivative of atropine, has a relatively short duration of action of 4 to 6 hours, necessitating frequent administration. nih.govresearchgate.net This limitation spurred the development of longer-acting agents, with tiotropium being a key example derived from the same structural concept.

Tiotropium bromide is structurally similar to ipratropium, also containing a quaternary ammonium group which limits systemic absorption and blood-brain barrier penetration. nih.govresearchgate.netfirsthope.co.in However, key structural modifications give tiotropium a significantly longer duration of action, lasting approximately 24 hours and allowing for once-daily dosing. researchgate.net While both are non-selective antagonists with similar affinities for all five muscarinic receptor subtypes in terms of initial binding, tiotropium exhibits kinetic selectivity. nih.gov It dissociates much more slowly from the M1 and M3 receptors, which are crucial for bronchodilation, compared to its rapid dissociation from the M2 autoreceptors. nih.goversnet.org This kinetic profile results in a sustained blockade of bronchoconstriction at the M3 receptor on airway smooth muscle while allowing for a quicker recovery of the M2 receptor's function, which is to inhibit further acetylcholine release. nih.gov

The structure-activity relationship (SAR) for these compounds highlights several key features:

Quaternary Ammonium Group : This feature is crucial for muscarinic antagonists, rendering them poorly absorbed systemically and minimizing central nervous system side effects. firsthope.co.in

Tropine Moiety : Derived from atropine, this structural component is essential for antimuscarinic activity. firsthope.co.in

Ester and Aromatic Groups : These parts of the molecule contribute to receptor binding and potency. firsthope.co.in

The evolution from ipratropium to tiotropium demonstrates a successful application of medicinal chemistry principles to modify a known scaffold, thereby improving the pharmacokinetic and pharmacodynamic profile to create a more effective and convenient long-term therapy for COPD. researchgate.netresearchgate.net Further development in this class includes other LAMAs like aclidinium, glycopyrronium, and umeclidinium, which also offer prolonged duration of action. ersnet.orgnih.gov

Exploration of Novel Biological Activities Beyond Bronchodilation (e.g., anti-inflammatory potential)

Beyond its established role in bronchodilation, research has uncovered potential anti-inflammatory properties of ipratropium and related compounds. Acetylcholine, the target of ipratropium, is known to modulate inflammation in addition to its effects on airway smooth muscle. nih.gov This has led to investigations into whether muscarinic antagonists can directly impact inflammatory processes in respiratory diseases.

Studies have shown that ipratropium may possess anti-inflammatory effects. In a rat model of acute pulmonary inflammation induced by cadmium, pretreatment with ipratropium bromide significantly reduced the number of neutrophils in the lungs. nih.gov This reduction in neutrophilic infiltration was associated with a decrease in the activity of matrix metalloproteinase-9 (MMP-9), an enzyme involved in the pro-inflammatory process. nih.gov

In vitro research using human THP-1 macrophage cell models has further explored these properties. One study investigated the effects of ipratropium and tiotropium on the release of pro-inflammatory cytokines, interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), after stimulation with lipopolysaccharide (LPS). The results indicated that both ipratropium and tiotropium significantly reduced the concentrations of IL-6 and TNF-α, supporting the hypothesis that these drugs have anti-inflammatory capabilities. biorxiv.org Although other agents like budesonide (B1683875) and fenoterol (B1672521) showed a more potent effect in reducing these cytokines, the study acknowledged the cytokine-reducing properties of ipratropium and tiotropium. biorxiv.org

These findings suggest that the therapeutic benefits of ipratropium in airway diseases might extend beyond simple bronchodilation to include a modest anti-inflammatory component. nih.govbiorxiv.org

Research Findings on Ipratropium's Anti-inflammatory Effects

Study ModelInflammatory StimulusKey FindingsReference
Rat ModelCadmium InhalationReduced neutrophil numbers in bronchoalveolar lavage fluid. Attenuated increased MMP-9 activity. nih.gov
Human THP-1 CellsLipopolysaccharide (LPS)Significantly decreased the expression of IL-6 and TNF-α cytokines. biorxiv.org

Preclinical Pharmacological Characterization of Ipratropine

In Vitro Models and Assays

Cell-Based Assays for Mechanistic Studies (e.g., THP-1 cells for cytokine levels)

(-)-Ipratropine has been investigated for its anti-inflammatory properties using human monocytic THP-1 cells, a common in vitro model for studying inflammatory responses. biorxiv.orgbiorxiv.org In these studies, lipopolysaccharide (LPS) is often used to stimulate the cells and induce an inflammatory response, characterized by the release of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). biorxiv.orgresearchgate.net

Research has shown that this compound can reduce the concentration of both IL-6 and TNF-α in LPS-stimulated THP-1 cells. biorxiv.orgbiorxiv.orgbiorxiv.org For instance, in one study, THP-1 cells treated with various concentrations of this compound (1 × 10⁻⁸ M, 1 × 10⁻⁷ M, and 1 × 10⁻⁶ M) showed a reduction in IL-6 production compared to cells treated with LPS alone. biorxiv.org The mean IL-6 concentration in the LPS-only group was 262.85 pg/ml, while the groups treated with this compound had concentrations of 233.91 pg/ml, 236.26 pg/ml, and 166.9 pg/ml, respectively. biorxiv.org Although effective, the cytokine-reducing effect of this compound was found to be less potent than that of other compounds like Budesonide (B1683875) and Fenoterol (B1672521) in the same study. biorxiv.orgbiorxiv.orgbiorxiv.org

The mechanism behind this anti-inflammatory effect is linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which is a key regulator of pro-inflammatory gene transcription. researchgate.netphysiology.org

Table 1: Effect of this compound on IL-6 Production in LPS-Stimulated THP-1 Cells

Treatment Concentration Mean IL-6 Concentration (pg/ml)
LPS only - 262.85 ± 1.7
This compound 1 × 10⁻⁸ M 233.91 ± 3.62
This compound 1 × 10⁻⁷ M 236.26 ± 2.9

This table is based on data from a study investigating the anti-inflammatory effects of this compound. biorxiv.org

Isolated Tissue and Organ Bath Studies (e.g., bronchial smooth muscle contraction)

Isolated tissue preparations, particularly from guinea pig tracheas, are frequently used to study the direct effects of this compound on airway smooth muscle. karger.comnih.govnih.gov In these experiments, tracheal strips are mounted in an organ bath, and contractions are induced by various stimuli, such as acetylcholine (B1216132) or insulin (B600854). karger.comnih.govnih.gov

Studies have demonstrated that this compound effectively inhibits acetylcholine-induced bronchoconstriction by blocking muscarinic receptors on airway smooth muscles. karger.comnih.govwho.int It also shows a significant inhibitory effect on insulin-induced tracheal tissue contraction. karger.comnih.govnih.gov In one experiment, insulin at a concentration of 10⁻³ M induced a tracheal smooth muscle contraction of 35 ± 1.13 mm. karger.com Pre-treatment with this compound (10⁻⁶ M) significantly reduced this contraction to 27.8 ± 1.27 mm. karger.com This effect is attributed to its ability to block M₃ receptors, counteracting the enhanced acetylcholine release that can be induced by insulin. karger.comnih.gov

The relaxant effect of this compound has also been evaluated on feline bronchial smooth muscle. researchgate.net In acetylcholine-contracted feline bronchi, this compound demonstrated a potent relaxant effect. researchgate.net

Table 2: Effect of this compound on Insulin-Induced Guinea Pig Tracheal Contraction

Treatment Group Maximum Amplitude of Contraction (mm, mean ± SEM)
Insulin (10⁻³ M) 35 ± 1.13

This table presents data from a study on the protective effects of this compound against insulin-induced airway hyperresponsiveness in a guinea pig model. karger.com

Diffusion and Permeability Studies Across Biological Barriers (e.g., bronchial tissue)

The diffusion and permeability of this compound across biological barriers, such as the bronchial epithelium, have been investigated using various in vitro models, including porcine bronchial tissue and cell lines like Calu-3 and Caco-2. nottingham.ac.uknih.govdoi.org

A study using an in vitro flow-through diffusion system with porcine bronchial tissue found that the apparent permeability coefficient (Papp) for this compound bromide was 1.6 x 10⁻⁸ cm/s. nih.gov This was similar to the permeability of salbutamol. nih.gov The study also noted a sigmoidal relationship between the apparent permeability coefficients and the octanol/water partition coefficients of the tested drugs, highlighting the role of lipophilicity in diffusion across bronchial tissue. nih.gov Research using Calu-3 cell layers, a human airway epithelial cell line, suggests that this compound primarily permeates the airway epithelium through paracellular diffusion. nottingham.ac.uk

While Caco-2 cells are derived from human colon adenocarcinoma and are a model for intestinal absorption, they are also used in some studies to predict pulmonary drug absorption due to observed correlations. doi.orgnih.gov

Table 3: Apparent Permeability Coefficient (Papp) of this compound Across Porcine Bronchial Tissue

Compound Apparent Permeability Coefficient (Papp) (cm/s)

This table is based on data from a comparative diffusion study of drugs through bronchial tissue. nih.gov

Receptor Binding and Dissociation Assays

This compound is a non-selective muscarinic antagonist, meaning it binds to multiple subtypes of muscarinic acetylcholine receptors (M₁, M₂, and M₃). nih.govnih.gov Receptor binding assays are crucial for determining the affinity and dissociation kinetics of this compound at these receptors.

Studies using human peripheral lung and airway smooth muscle homogenates have shown that this compound bromide binds to muscarinic receptors with a high affinity, in the nanomolar range (Kᵢ values of 0.5–3.6 nM). nih.gov However, it does not show selectivity among the M₁, M₂, and M₃ receptor subtypes. nih.gov

Kinetic studies have revealed that the duration of action of anticholinergic drugs is related to their dissociation rate from the muscarinic receptors. ersnet.org While long-acting anticholinergics like tiotropium (B1237716) exhibit slow dissociation from M₃ receptors, this compound has a faster dissociation rate. ersnet.orgatsjournals.org For example, one study noted that glycopyrrolate (B1671915) dissociates more slowly from human airway smooth muscle muscarinic receptors compared to this compound. nih.gov In a comparative study in rats, the effect of intratracheally administered this compound on the apparent dissociation constant (Kd) for [³H]NMS binding in the lung was observed at 2 hours but not at 12 hours, indicating a shorter duration of receptor occupancy compared to longer-acting agents. nih.gov

Table 4: Binding Affinity (Kᵢ) of this compound for Muscarinic Receptors in Human Airways

Tissue Kᵢ (nM)
Human Peripheral Lung 0.5 - 3.6

This table reflects data from a pharmacological characterization study of muscarinic receptor antagonists. nih.gov

In Vivo Animal Models for Pharmacological Evaluation

Assessment of Bronchodilatory Effects in Animal Models

The bronchodilatory effects of this compound have been extensively evaluated in various animal models, most notably in guinea pigs. karger.comnih.govconsensus.app These models often involve inducing bronchoconstriction with agents like acetylcholine or through vagal nerve stimulation, and then assessing the ability of this compound to reverse or prevent this narrowing of the airways. nih.govhres.ca

In anesthetized guinea pigs, this compound has been shown to antagonize acetylcholine-induced bronchospasm. hres.ca It acts by inhibiting the effect of acetylcholine on muscarinic receptors in the respiratory passages, leading to relaxation of the airway smooth muscles and subsequent bronchodilation. karger.comwho.int

Interestingly, the effect of this compound can be dose-dependent and influenced by the balance between its action on pre-junctional and post-junctional muscarinic receptors. nih.gov At low doses in guinea pigs, this compound can paradoxically potentiate vagally induced bronchoconstriction by blocking pre-junctional M₂ autoreceptors, which normally inhibit acetylcholine release. nih.govphysiology.org However, at higher doses, its antagonist action on post-junctional M₃ receptors on the airway smooth muscle dominates, leading to the expected bronchodilatory effect. nih.gov

Studies in a rat model of chronic obstructive pulmonary disease (COPD), induced by sulfur dioxide exposure, have also been used to investigate the effects of inhaled this compound. medcentral.netmednexus.orgnih.gov Long-term administration in this model led to an upregulation of muscarinic receptors in the airway and lung tissues. medcentral.netmednexus.orgnih.gov

Table 5: Summary of this compound Effects in Animal Models of Bronchoconstriction

Animal Model Method of Bronchoconstriction Observed Effect of this compound
Guinea Pig Acetylcholine-induced Antagonism of bronchospasm hres.ca
Guinea Pig Insulin-induced Inhibition of tracheal contraction karger.com
Guinea Pig Vagal nerve stimulation Potentiation at low doses, antagonism at high doses nih.gov

Mechanistic Studies of Airway Response in Animal Models

The preclinical characterization of (-)-ipratropium's effects on airway response has been extensively studied in various animal models. These investigations have primarily focused on its interaction with muscarinic acetylcholine receptors, which play a crucial role in regulating airway smooth muscle tone and reactivity.

A study utilizing a guinea pig model of insulin-induced tracheal tissue contraction demonstrated the inhibitory effects of ipratropium (B1672105). Insulin was found to produce a dose-dependent contraction of the tracheal smooth muscle. Pre-treatment with ipratropium (10⁻⁶M) significantly reduced this contraction. nih.govkarger.comwho.intsbmu.ac.ir The proposed mechanism for this protective effect is the ability of ipratropium to block muscarinic receptors (M₁-M₅) in the airway smooth muscles, thereby inhibiting acetylcholine-induced bronchoconstriction. nih.govkarger.comwho.int Specifically, the blockade of M₃ receptors by ipratropium is thought to counteract the enhanced release of acetylcholine that may result from insulin-induced dysfunction of inhibitory M₂ autoreceptors. nih.govkarger.comwho.int

Table 1: Effect of (-)-Ipratropium on Insulin-Induced Tracheal Contraction in Guinea Pigs

Treatment Group Maximum Amplitude of Contraction (mm, mean ± SEM)
Insulin (10⁻³M) 35 ± 1.13
Insulin (10⁻³M) + Ipratropium (10⁻⁶M) 27.8 ± 1.27

Data sourced from a study on isolated guinea pig tracheal smooth muscle. karger.com

Further mechanistic insights come from studies on the binding affinity and kinetics of ipratropium at muscarinic receptors. In competition binding assays using human airway smooth muscle homogenates, ipratropium demonstrated a high affinity for muscarinic receptors, with a Kᵢ value of 3.6 nM. nih.gov However, it is considered a non-selective antagonist, as it does not show significant selectivity between M₁, M₂, and M₃ receptor subtypes. nih.gov Kinetic studies revealed that ipratropium dissociates relatively quickly from human airway muscarinic receptors compared to other long-acting muscarinic antagonists. nih.gov

In a rat model of chronic obstructive pulmonary disease (COPD) induced by sulfur dioxide (SO₂) exposure, long-term inhalation of ipratropium bromide led to an upregulation of muscarinic receptors in the airway and lung tissues. While a 5-day treatment did not cause a significant change, a 30-day treatment resulted in a notable increase in the density of muscarinic receptors, which returned to near-normal levels 6 days after cessation of the treatment. mednexus.org

Table 2: Effect of (-)-Ipratropium on Muscarinic Receptor Density in a Rat Model of COPD

Treatment Group Muscarinic Receptor Density (pmol/mg protein, mean ± SD)
Untreated COPD Rats 0.034 ± 0.010
COPD Rats + Ipratropium (5 days) No significant change
COPD Rats + Ipratropium (30 days) 0.049 ± 0.016
6 Days Post-Ipratropium Treatment Return to control levels

Data from a study on a rat model of COPD. mednexus.org

Interestingly, some studies in animal models have suggested that under certain conditions, non-selective muscarinic antagonists like ipratropium could potentially potentiate vagally induced bronchoconstriction. This is theorized to occur through the blockade of inhibitory M₂ autoreceptors on parasympathetic nerves, which would increase acetylcholine release and could potentially overcome the blockade of postjunctional M₃ receptors on airway smooth muscle. physiology.org

Preclinical Evaluation of Anti-inflammatory Properties

The anti-inflammatory potential of (-)-ipratropium has been investigated in several preclinical models, with findings suggesting a modest and context-dependent effect.

In a rat model of acute pulmonary inflammation induced by cadmium inhalation, pretreatment with ipratropium bromide was shown to partially protect the lungs. The study found that ipratropium significantly reduced the number of neutrophils in the bronchoalveolar lavage fluid. researchgate.netnih.gov This protective effect was associated with a reduction in the activity of matrix metalloproteinase-9 (MMP-9), an enzyme known to have a significant pro-inflammatory role in acute inflammatory processes. researchgate.netnih.gov

Table 3: Anti-inflammatory Effects of (-)-Ipratropium in Cadmium-Induced Lung Inflammation in Rats

Parameter Cadmium-Exposed Group Cadmium + Ipratropium Group
Neutrophil Count in BALF Increased Significantly Reduced
MMP-9 Activity Increased Significantly Attenuated

BALF: Bronchoalveolar Lavage Fluid. Findings from a study in a rat model of acute pulmonary inflammation. researchgate.netnih.gov

Studies using in vitro models have also explored the anti-inflammatory effects of ipratropium. In a study using the human monocytic cell line THP-1 stimulated with lipopolysaccharide (LPS), ipratropium was found to reduce the concentrations of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). biorxiv.org The reduction in IL-6 protein expression was dose-dependent. biorxiv.org

Another in vitro study using splenocytes from ovalbumin-sensitized mice investigated the effect of ipratropium on T-helper (Th) cell immune responses. The results indicated that ipratropium did not suppress Th2-driven responses but did inhibit the Th1-type response. biomolther.org The study also noted that ipratropium augmented the mRNA levels of the CRTH2, EP2, and IP2 receptors in these cells. biomolther.org

It is important to note that the anti-inflammatory effects of ipratropium are generally considered to be less potent than those of corticosteroids. For instance, in a guinea pig model of insulin-induced tracheal contraction, while ipratropium showed a significant inhibitory effect, the anti-inflammatory steroid beclomethasone (B1667900) was found to be more efficacious in reducing the contractile response. nih.govkarger.com This difference is likely attributable to beclomethasone's broader anti-inflammatory actions, including the prevention of inflammatory mediator release from mast cells. nih.govkarger.com

Advanced Analytical Methodologies in Ipratropine Research

Spectroscopic Techniques for Characterization and Quantification

Spectroscopic methods offer sensitive and often rapid means for the analysis of (-)-Ipratropine. These techniques are based on the interaction of the molecule with electromagnetic radiation and are instrumental in both qualitative and quantitative assessments.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the molecular structure and bonding within this compound. nih.gov The infrared absorption spectrum of Ipratropium (B1672105) Bromide, typically obtained using a KBr pellet, shows principal peaks at specific wavenumbers corresponding to the vibrations of its functional groups. scribd.comresearchgate.net

Computational studies using density functional theory have been employed to optimize the structure of Ipratropium Bromide and calculate its theoretical IR and Raman spectra. nih.govresearchgate.net These calculations have been performed on two conformations, one with and one without intramolecular hydrogen bonding, and have shown that experimental spectra likely represent a mixture of both forms. nih.govresearchgate.net This combined experimental and theoretical approach allows for a more thorough understanding of the vibrational modes of the molecule. nih.gov

Table 1: Principal Infrared Absorption Peaks for Ipratropium Bromide

Wavenumber (cm⁻¹) Assignment
3490, 3410, 3360 O-H Stretching
2960, 2860 C-H Stretching
1696 C=O (Ester) Stretching
1625 C=C (Aromatic) Stretching
1480, 1440 C-H Bending
1238, 1218 C-O Stretching
995, 960 Skeletal Vibrations
730, 690 C-H Out-of-plane Bending (Aromatic)

Data sourced from a study utilizing a Perkin-Elmer infrared spectrophotometer with a KBr pellet. scribd.com

Raman spectroscopy serves as a complementary technique to IR spectroscopy. nih.gov It has been effectively used for the direct determination of active pharmaceutical ingredients in their packaging, highlighting its potential for non-destructive analysis. scribd.com

UV/Vis Spectrophotometry in Complexation Reactions

While this compound itself has weak ultraviolet absorption, UV/Vis spectrophotometry becomes a powerful quantitative tool when the molecule is derivatized through complexation reactions. scispace.comijpsr.com These methods are valued for their simplicity, sensitivity, and cost-effectiveness. researchgate.net

One established spectrophotometric method involves the formation of a charge-transfer complex between this compound and iodine. researchgate.nettandfonline.com This reaction produces a product that can be measured spectrophotometrically at a wavelength of 278 nm. researchgate.nettandfonline.comresearchgate.net The method is linear over a concentration range of 1-10 µg/mL and has demonstrated a mean percentage recovery of 99.67 ± 0.79. researchgate.nettandfonline.com

Another widely used approach is the formation of an ion-association complex between the positively charged this compound molecule and an acidic dye. scispace.comresearchgate.net Dyes such as Bromocresol Green (BCG) and Bromophenol Blue (BPB) are commonly employed. ijpsr.comresearchgate.net

The complex formed with BCG is extractable into chloroform (B151607) and exhibits an absorption maximum at 418 nm. researchgate.nettandfonline.comresearchgate.net This method follows Beer's law in the concentration range of 2-16 µg/mL, with a mean percentage recovery of 99.26 ± 1.06. researchgate.nettandfonline.com Similarly, a stable, yellow-colored 1:1 ion-pair complex is formed instantaneously with BPB in a chloroform medium, showing maximum absorbance at 416 nm. ijpsr.comresearchgate.net This non-extractive method is linear from 10 to 80 µg/mL. researchgate.net

Derivative spectrophotometry offers enhanced resolution of overlapping spectra and can eliminate interference from formulation matrices. researchgate.net For this compound, second-derivative (D2) spectrophotometry has been used, measuring the D2 value at 232 nm. scispace.comresearchgate.netresearchgate.net This technique is effective over a concentration range of 5-30 µg/mL and shows a mean percentage recovery of 100.21 ± 0.85. researchgate.nettandfonline.com First-derivative (D1) spectrophotometry has also been applied for the determination of this compound at wavelengths between 254-268 nm. nih.gov Furthermore, first-order derivative spectroscopy has been successfully used for the simultaneous determination of Ipratropium Bromide and Xylometazoline hydrochloride by utilizing their respective zero-crossing points. inventi.in

Table 2: Comparison of UV/Vis Spectrophotometric Methods for this compound Quantification

Method Reagent/Principle λmax (nm) Linearity Range (µg/mL) Mean Recovery (%)
Charge Transfer Complexation Iodine 278 1-10 99.67 ± 0.79
Ion-Association Complexation Bromocresol Green (BCG) 418 2-16 99.26 ± 1.06
Ion-Association Complexation Bromophenol Blue (BPB) 416 10-80 Validated per ICH
Second-Derivative (D2) Spectrophotometry Measurement at D2 value 232 5-30 100.21 ± 0.85
First-Derivative (D1) Spectrophotometry Measurement at D1 value 254-268 Not Specified 100.02 ± 0.97

Data compiled from various spectrophotometric studies. researchgate.nettandfonline.comresearchgate.netnih.gov

Ion-Association Complex Formation with Acidic Dyes (e.g., Bromocresol Green)

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, especially from its impurities and in complex mixtures. researchgate.net High-Performance Liquid Chromatography (HPLC) is the most prominently reported chromatographic method for this purpose. researchgate.netresearchgate.net

Reverse-phase HPLC (RP-HPLC) methods are commonly developed and validated for the determination of Ipratropium Bromide in bulk drug and various pharmaceutical dosage forms. researchgate.netbiomedres.info These methods are known for their specificity, accuracy, and precision. researchgate.net A typical RP-HPLC method might utilize a C18 column with a mobile phase consisting of a buffer (e.g., potassium di-hydrogen phosphate (B84403) or trifluoroacetic acid) and an organic modifier like acetonitrile (B52724). researchgate.netbiomedres.infoalliedacademies.org Detection is usually performed using a UV detector at wavelengths around 210 nm or 254 nm. researchgate.netbiomedres.info

The versatility of HPLC allows for various applications, including the simultaneous estimation of this compound with other drugs such as Levosalbutamol or Mometasone Furoate. ijrpc.comrasayanjournal.co.in Gradient elution methods have been developed to separate this compound from up to seven related substances, demonstrating the stability-indicating nature of these assays. researchgate.net The limits of detection (LOD) and quantification (LOQ) for these HPLC methods are typically in the low µg/mL range, indicating high sensitivity. biomedres.infoijrpc.com For instance, one method reported an LOD of 1.15 µg/ml and an LOQ of 3.49 µg/ml, while another found an LOD of 0.11 µg/mL and an LOQ of 0.37 µg/mL. biomedres.infoijrpc.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This technique is particularly useful for pharmacokinetic studies and has been applied to determine this compound concentrations in biological fluids. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for analysis, and its use in identifying this compound has been documented. nih.gov

Table 3: Summary of Reported HPLC Method Parameters for this compound Analysis

Column Type Mobile Phase Composition Flow Rate (mL/min) Detection (nm) Retention Time (min) Linearity Range (µg/mL)
Kromasil ODS C18 Acetonitrile:Potassium di-hydrogen phosphate buffer (60:40) 1.0 254 3.7 20-120
Agilent Zorbax RP 0.1% Trifluoroacetic acid:Acetonitrile (70:30) 1.0 210 Not Specified 24-56
Enable C18 Methanol (B129727):0.01M Potassium dihydrogen phosphate (pH 3.0) 1.0 245 Not Specified Not Specified
Luna C-18(2) Acetonitrile:Phosphate buffer (pH 3.0) (30:70) 1.0 212 3.8 2–12

Data compiled from various HPLC method development studies. researchgate.netbiomedres.infoijrpc.comjapsonline.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP-HPLC) mode, is a cornerstone for the analysis of this compound. alliedacademies.org RP-HPLC methods are valued for their robustness and reliability in separating this compound from other compounds and potential impurities. scispace.com Research studies have developed and validated numerous HPLC methods for the determination of Ipratropium bromide in bulk drug substances and various formulations. researchgate.netbiomedres.info

These methods typically employ a C18 column as the stationary phase, which provides effective separation based on the hydrophobicity of the analytes. researchgate.netjetir.orgijrpc.com The mobile phase is generally a buffered aqueous solution mixed with an organic modifier like acetonitrile or methanol. researchgate.netijrpc.com The pH of the buffer is a critical parameter, often adjusted to ensure optimal peak shape and retention of the quaternary ammonium (B1175870) structure of this compound. ijrpc.com Detection is most commonly performed using an ultraviolet (UV) detector, with wavelengths set between 210 nm and 254 nm, where the analyte exhibits adequate absorbance. alliedacademies.orgresearchgate.netalliedacademies.org The retention time for Ipratropium bromide in these systems typically falls within a short analytical run time, often under 10 minutes. researchgate.netalliedacademies.org

Table 1: Examples of HPLC Method Parameters for this compound Analysis
Stationary Phase (Column)Mobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)Reference
Agilent Zorbax SB-Aq (250 x 4.6 mm, 5 µm)Acetonitrile : 0.1% Perchloric acid (50:50, v/v)0.82204.14 jetir.org
Enable C18 (250 x 4.6 mm, 5 µm)Methanol : 0.01M Potassium dihydrogen phosphate, pH 3.0 (50:50, v/v)1.0245Not Specified ijrpc.com
Agilent Zorbax bonus-RP (250 x 4.6 mm, 5 µm)0.1% Trifluoroacetic acid : Acetonitrile (70:30, v/v)1.02102.50 alliedacademies.orgalliedacademies.org
Kromasil ODS C18 (150 x 4.6 mm)Acetonitrile : Potassium di-hydrogen phosphate buffer (60:40, v/v)1.02543.7 researchgate.net

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution. This is achieved by using columns with smaller particle sizes (typically under 2 µm), which necessitates instrumentation capable of handling higher backpressures. For this compound analysis, UPLC methods have been developed as rapid, stability-indicating assays. researchgate.netnih.gov

A key advantage of UPLC is its ability to quickly separate this compound from its degradation products and related impurities, making it highly suitable for quality control and stability studies. researchgate.netnih.gov For example, a reverse-phase UPLC method was developed to simultaneously quantify impurities of Ipratropium Bromide and Salbutamol Sulfate in a combined inhalation product. researchgate.net This method utilized an Acquity BEH C18 column (100mm × 2.1mm, 1.7µm) with a gradient elution system, demonstrating the high resolving power of the technique. nih.gov The enhanced speed and efficiency of UPLC can be beneficial for high-throughput screening in research environments. sierrajournals.com

Capillary Electrophoresis

Capillary Electrophoresis (CE) is another powerful separation technique employed in this compound research. researchgate.net CE separates ions based on their electrophoretic mobility in an electric field, offering high efficiency and resolution. It has been successfully used to analyze quaternary ammonium drugs like Ipratropium. researchgate.net

In the context of impurity analysis, CE can be particularly effective. Research has demonstrated the use of Micellar Electrokinetic Chromatography (MEKC), a mode of CE, coupled with mass spectrometry to identify impurities in galantamine and degradation products in heat-stressed Ipratropium samples. nih.gov This approach uses a background electrolyte containing surfactants (micelles) to enable the separation of neutral and charged compounds. The hyphenation of CE with mass spectrometry (CE-MS) provides a highly specific method for both separation and identification of analytes in complex matrices like urine. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for the quantitative analysis of this compound, especially at very low concentrations in biological matrices. nih.govresearchgate.net This method combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry. nih.gov

LC-MS/MS methods have been developed for the simultaneous determination of Ipratropium and other drugs in rat plasma, demonstrating its utility in pharmacokinetic studies. nih.govresearchgate.net Typically, these methods use an electrospray ionization (ESI) source in positive ion mode, as the quaternary ammonium group of this compound is readily protonated. nih.govepa.gov Detection is performed via multiple reaction monitoring (MRM), which involves monitoring specific precursor-to-product ion transitions, providing excellent specificity and reducing background noise. nih.govresearchgate.net This high sensitivity allows for the quantification of this compound at picogram per milliliter levels. researchgate.net LC-MS/MS has also been instrumental in detecting the presence of inhaled Ipratropium in distal lung tissue, providing crucial data for drug delivery research. nih.gov

Impurity Profiling and Degradation Product Analysis in Research Samples

The analysis of impurities and degradation products is critical for understanding the stability of this compound. sierrajournals.com Forced degradation studies are intentionally conducted under harsh conditions (acidic, basic, oxidative, thermal, and photolytic) to produce potential degradation products. researchgate.netnih.gov Stability-indicating analytical methods, predominantly developed using HPLC and UPLC, are then used to separate the intact drug from these newly formed products. nih.govsierrajournals.comresearchgate.net

The goal is to demonstrate the specificity of the method and to elucidate the degradation pathways of the molecule. sierrajournals.com For instance, studies have shown that this compound degrades more under oxidative and alkaline conditions compared to acidic conditions, with minimal degradation observed under thermal stress. researchgate.net The impurities can be process-related (originating from the manufacturing process) or degradation-related. sierrajournals.comresearchgate.net

Commonly identified impurities and related compounds include:

Apo-ipratropium bromide : A known degradation product. colab.ws

8-s ipratropium bromide / USP Ipratropium Bromide Related Compound B : An epimer of Ipratropium. colab.wssynthinkchemicals.com

N-Isopropyl Noratropine (B1679849) : A process-related impurity. synthinkchemicals.com

Ipratropium Bromide Related Compound C : (2-RS)-3-hydroxy-2-phenylpropanoic acid. pharmaffiliates.com

Techniques like LC-MS/MS are invaluable for the structural characterization of these unknown degradation products formed during stability studies. sierrajournals.comnih.gov

Method Validation Parameters for Academic Research Applications

For any analytical method to be considered reliable for academic research, it must be properly validated according to established guidelines, such as those from the International Conference on Harmonization (ICH). researchgate.netijrpc.com Validation ensures that the method is suitable for its intended purpose. Key validation parameters include linearity, precision, specificity, accuracy, limit of detection (LOD), limit of quantification (LOQ), and robustness. rasayanjournal.co.in

Linearity : This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. It is typically evaluated by a correlation coefficient (r²), which should ideally be close to 0.999. alliedacademies.orgrasayanjournal.co.in

Precision : Assesses the closeness of agreement among a series of measurements. It is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). The results are expressed as the percentage relative standard deviation (%RSD), which should generally be less than 2%. jetir.orgalliedacademies.org

Specificity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. ijrpc.com Forced degradation studies are key to establishing specificity. scispace.com

Accuracy : The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of standard is spiked into a sample matrix. Recoveries are typically expected to be within 98-102%. jetir.org

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. jetir.orgijrpc.com

Limit of Quantitation (LOQ) : The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. jetir.orgijrpc.com

Robustness : Measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature). rasayanjournal.co.in This provides an indication of its reliability during normal usage.

Table 2: Summary of Validation Parameters for this compound Analytical Methods
ParameterTypical FindingReference
Linearity Range (µg/mL)24 - 56 (HPLC); 2 - 12 (HPLC) alliedacademies.orgjapsonline.com
Correlation Coefficient (r²)≥ 0.999 alliedacademies.orgnih.gov
Accuracy (% Recovery)98.8 - 101.7% jetir.org
Precision (% RSD)< 2% jetir.orgalliedacademies.org
LOD (µg/mL)0.11 (HPLC); 1.15 (HPLC); 0.21 (UPLC) biomedres.infoijrpc.comsierrajournals.com
LOQ (µg/mL)0.37 (HPLC); 3.49 (HPLC); 0.64 (UPLC) biomedres.infoijrpc.comsierrajournals.com
LOQ (pg/mL)8 (LC-MS/MS) nih.govresearchgate.net

Computational and Theoretical Chemistry Studies of Ipratropine

Molecular Modeling and Docking Simulations for Receptor Interactions

Molecular modeling and docking simulations are employed to predict the binding orientation and affinity of (-)-Ipratropine (as the ipratropium (B1672105) cation) to its target receptors, primarily muscarinic acetylcholine (B1216132) receptors. These studies help elucidate the key interactions driving the binding process.

Research has utilized docking score analysis to evaluate the binding energy between ipratropium bromide and human muscarinic acetylcholine receptors, specifically M1 and M2 subtypes. For instance, ipratropium bromide exhibited a baseline binding energy of -7.2 kcal/mol with the M1 receptor (PDB: 5CXV) and -9.2 kcal/mol with the M2 receptor (PDB: 3UON) in one study using AutoDock Vina. emerginginvestigators.org These simulations can also be used to analyze the specific interactions between the ligand and residues within the receptor's active site. emerginginvestigators.orgresearchgate.netdergipark.org.tr

Beyond muscarinic receptors, molecular docking studies have explored the potential interactions of ipratropium with other biological targets. For example, in silico drug repurposing studies have investigated ipratropium's potential to interact with the receptor binding domain of the SARS-CoV-2 S protein-ACE2 interaction site. nih.gov Molecular docking has also been applied to study the inhibitory effects of ipratropium bromide on HDAC1, analyzing its binding pose and interactions with residues in the protein's binding site. researchgate.netdergipark.org.tr These studies suggest that interactions with residues like HIS 131 and HIS 132, as well as an ion-dipole interaction with zinc, can be important for inhibitory activity against HDAC1, although ipratropium bromide showed lower in vitro activity compared to a positive control and lacked some of these key interactions observed in other inhibitors. dergipark.org.tr

Quantum Chemical Calculations (e.g., Density Functional Theory for Structure Optimization)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the optimized molecular structure and electronic properties of this compound. These calculations provide a theoretical basis for understanding the molecule's geometry and stability.

DFT calculations have been performed to optimize the structure of ipratropium bromide. nih.govcambridge.orgresearchgate.net Geometry optimization using DFT can provide detailed information about bond lengths, bond angles, and dihedral angles in the molecule. Studies have compared DFT-optimized structures with experimentally determined crystal structures, showing good agreement and providing evidence for the accuracy of the theoretical models. cambridge.org For example, the root-mean-square (rms) Cartesian displacement between the non-hydrogen atoms in the Rietveld-refined and DFT-optimized structures of ipratropium bromide monohydrate was reported to be 0.075 Å. cambridge.org

These calculations are also crucial for calculating vibrational spectra (infrared and Raman) from the optimized structures, which can then be compared with experimental spectra to validate the theoretical models and aid in the assignment of vibrational modes. nih.gov

Conformational Analysis and Intramolecular Hydrogen Bonding

Conformational analysis explores the different spatial arrangements a molecule can adopt, while the study of intramolecular hydrogen bonding identifies hydrogen bonds within the same molecule that can influence its conformation and properties.

Conformational analysis of the ipratropium cation has been conducted using molecular mechanics and quantum chemical methods. cambridge.org These studies indicate that while the cation in the solid state exists in a low-energy molecular conformation, it may not be the absolute minimum-energy conformation predicted by molecular mechanics, suggesting that intermolecular interactions play a significant role in determining the solid-state conformation. cambridge.org For instance, a molecular mechanics conformational analysis indicated a minimum-energy conformation with a specific torsion angle (O20–C19–C12–C5) of -83.7°, which differed from the 109.5° observed in the solid-state structure. cambridge.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that relate the chemical structure of compounds to their biological activity. These models can be used to predict the activity of new compounds or to understand the structural features important for activity.

While specific QSAR models developed for the activity of this compound itself were not prominently found in the search results, ipratropium bromide has been included in datasets used to develop QSAR models for other endpoints. For example, ipratropium bromide was part of a dataset of drug discovery compounds and marketed drugs used to build a novel QSAR model for predicting pulmonary absorption. nih.gov This QSAR model, based on calculated physicochemical properties, showed good correlation between predicted and observed pulmonary absorption and helped identify descriptors related to permeability, hydrophobicity, charge, ionization, and size as important factors. nih.gov Ipratropium bromide has also been listed in studies exploring the use of inductive QSAR descriptors and artificial neural networks for distinguishing compounds with antibacterial or anticancer activity, although it is typically classified as non-active in these contexts. mdpi.comsemanticscholar.orgbioinformation.net

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling focuses on developing models that correlate chemical structure with physicochemical properties.

QSPR modeling has been mentioned in the context of studies involving asthma drugs, including ipratropium, alongside QSAR modeling. researchgate.net These studies aim to use molecular descriptors to predict various properties of the compounds. While the specific QSPR models for this compound's physicochemical properties were not detailed, the application of this methodology suggests its potential in understanding and predicting properties relevant to its behavior and formulation.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for analyzing the stereochemical purity of (-)-Ipratropine during synthesis?

  • Methodological Answer : Utilize chiral chromatography (e.g., HPLC with chiral stationary phases) to separate enantiomers and confirm stereochemical purity. Validate the method using standards and cross-reference with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Ensure reproducibility by adhering to protocols for mobile phase composition, column temperature, and flow rate as outlined in pharmacopeial guidelines . For novel synthetic routes, include detailed characterization data (e.g., optical rotation, chiral HPLC chromatograms) in the main manuscript or supplementary materials .

Q. How can researchers design in vitro studies to evaluate the muscarinic receptor binding affinity of this compound compared to its racemic form?

  • Methodological Answer : Conduct competitive binding assays using radiolabeled antagonists (e.g., [³H]-N-methylscopolamine) on isolated human bronchial smooth muscle cells. Compare IC₅₀ values of this compound with racemic ipratropium to assess enantiomer-specific efficacy. Include controls for nonspecific binding and validate results across multiple cell batches. Statistical analysis should account for inter-experimental variability using ANOVA with post-hoc tests . Refer to pharmacopeial protocols for buffer preparation and system suitability testing .

Q. What are the best practices for optimizing the synthesis of this compound to minimize byproducts?

  • Methodological Answer : Employ reaction kinetic studies to identify optimal temperature, solvent polarity, and catalyst loading. Monitor intermediates via thin-layer chromatography (TLC) or mass spectrometry. For chiral resolution, use enantioselective crystallization or enzymatic methods. Document yield, purity, and scalability in the experimental section, and compare with existing literature to highlight improvements. Include raw spectral data (e.g., IR, MS) in supplementary materials to support reproducibility claims .

Advanced Research Questions

Q. How should researchers address contradictions in preclinical data regarding this compound’s efficacy in pediatric vs. adult models of bronchoconstriction?

  • Methodological Answer : Conduct meta-analyses of existing studies to identify confounding variables (e.g., age-related differences in receptor density, metabolism). Design comparative in vivo studies using pediatric and adult animal models, controlling for dosing regimens and delivery methods (e.g., nebulization efficiency). Use population pharmacokinetic modeling to assess age-dependent clearance rates. Publish negative or conflicting results with detailed statistical appendices to facilitate peer critique .

Q. What frameworks are suitable for evaluating the long-term safety profile of this compound in chronic obstructive pulmonary disease (COPD) trials?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define study objectives. Use longitudinal cohort designs with matched control groups to monitor adverse effects (e.g., dry mouth, intraocular pressure changes). Integrate pharmacovigilance data from electronic health records and apply machine learning algorithms to detect rare adverse events. Ensure ethical compliance by obtaining IRB approval and informed consent for extended follow-ups .

Q. How can enantiomer-specific pharmacokinetic (PK) studies of this compound be designed to account for inter-individual metabolic variability?

  • Methodological Answer : Implement a crossover study design with healthy volunteers and COPD patients. Use ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) to quantify this compound and its metabolites in plasma. Apply nonlinear mixed-effects modeling (e.g., NONMEM) to identify covariates (e.g., CYP450 polymorphisms, renal function) influencing PK parameters. Publish raw datasets and modeling code in open-access repositories to enable replication .

Q. What strategies resolve discrepancies in the reported anti-inflammatory effects of this compound in asthma models?

  • Methodological Answer : Replicate conflicting studies under standardized conditions (e.g., identical mouse strains, allergen challenges). Perform transcriptomic profiling (RNA-seq) of bronchial epithelial cells to identify differentially expressed genes. Validate findings using siRNA knockdown or CRISPR-Cas9 models. Discuss limitations in original methodologies (e.g., dosing schedules, endpoint measurements) in the discussion section to contextualize contradictions .

Q. How can researchers investigate the synergistic effects of this compound with β₂-agonists while controlling for receptor crosstalk?

  • Methodological Answer : Use isobolographic analysis to quantify synergy in bronchorelaxation assays. Combine this compound with salbutamol in varying ratios and measure cAMP levels via ELISA. Employ confocal microscopy to visualize receptor colocalization in airway smooth muscle cells. Address potential bias by blinding experimenters to treatment groups and including vehicle controls. Cite primary literature on receptor signaling pathways to justify mechanistic hypotheses .

Guidance for Methodological Rigor

  • Data Reproducibility : Adhere to pharmacopeial standards for analytical validation (e.g., system suitability testing, acceptance criteria for peak symmetry) .
  • Ethical Compliance : Disclose IRB approval and conflict of interest statements per journal guidelines .
  • Statistical Transparency : Use open-source tools (e.g., R, Python) for analysis and provide raw data in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.